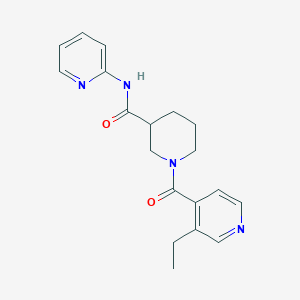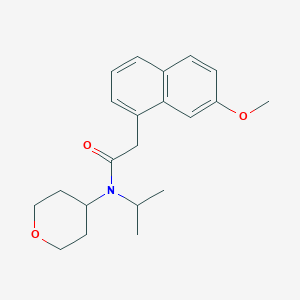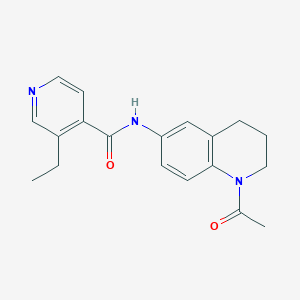
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide (referred to as compound X) is a novel compound that has been synthesized and studied for its potential application in scientific research. It belongs to the class of piperidine carboxamides and has shown promising results in various studies.
作用機序
The mechanism of action of compound X involves its ability to bind to specific targets in the body, such as proteins and enzymes. It has been found to bind to the beta-amyloid protein in the brain, preventing its aggregation and reducing the formation of plaques that are associated with Alzheimer's disease. In cancer cells, compound X has been found to target specific signaling pathways such as the PI3K/Akt/mTOR pathway, inhibiting the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Compound X has been found to have various biochemical and physiological effects in the body. In studies, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce inflammation and oxidative stress in the brain, which are known to contribute to neurodegeneration. In cancer cells, compound X has been found to induce apoptosis (cell death) and inhibit angiogenesis (formation of new blood vessels), which are important processes in cancer growth and metastasis.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its specificity towards certain targets in the body, which allows for more precise and targeted studies. However, a limitation is that it may not be suitable for all types of studies, as its mechanism of action may not be relevant to certain diseases or conditions.
将来の方向性
There are several future directions for the study of compound X. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies could be conducted to better understand its mechanism of action and identify potential side effects or limitations.
合成法
The synthesis of compound X involves the reaction of 3-ethylpyridine-4-carboxylic acid with pyridin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified through column chromatography to obtain pure compound X.
科学的研究の応用
Compound X has been studied for its potential application in various scientific research fields such as neuroscience, cancer research, and drug discovery. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins. In cancer research, compound X has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been studied for its potential use as a lead compound in the development of new drugs.
特性
IUPAC Name |
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-14-12-20-10-8-16(14)19(25)23-11-5-6-15(13-23)18(24)22-17-7-3-4-9-21-17/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOXAOFXKRRXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7641394.png)
![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)
![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)
![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)

![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)

![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)
